molecular formula C8H6ClNS B13883166 5-(Chloromethyl)thieno[3,2-b]pyridine

5-(Chloromethyl)thieno[3,2-b]pyridine

Cat. No.: B13883166
M. Wt: 183.66 g/mol
InChI Key: NGDBDKHTLSXWCS-UHFFFAOYSA-N
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Description

5-(Chloromethyl)thieno[3,2-b]pyridine is a heterocyclic compound that features a thieno[3,2-b]pyridine core with a chloromethyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Chloromethyl)thieno[3,2-b]pyridine typically involves the chloromethylation of thieno[3,2-b]pyridine derivatives. One common method involves the reaction of thieno[3,2-b]pyridine with chloromethyl methyl ether in the presence of a Lewis acid such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloromethyl ether .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product may involve techniques such as recrystallization or chromatography to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

5-(Chloromethyl)thieno[3,2-b]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-(Chloromethyl)thieno[3,2-b]pyridine depends on its specific application. In medicinal chemistry, it may act as an inhibitor of specific enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic residues in the active site of target proteins, leading to inhibition of their activity. The thieno[3,2-b]pyridine core can interact with hydrophobic pockets in the target protein, enhancing binding affinity .

Comparison with Similar Compounds

Similar Compounds

    Thieno[2,3-b]pyridine: Similar core structure but different substitution pattern.

    Thieno[3,2-b]pyridine-2-carboxamide: Contains a carboxamide group instead of a chloromethyl group.

    Thieno[3,2-b]pyridine-5-carboxylic acid: Contains a carboxylic acid group at the 5-position.

Uniqueness

5-(Chloromethyl)thieno[3,2-b]pyridine is unique due to the presence of the chloromethyl group, which allows for further functionalization through nucleophilic substitution reactions. This makes it a versatile intermediate for the synthesis of a wide range of bioactive molecules and materials .

Biological Activity

5-(Chloromethyl)thieno[3,2-b]pyridine is a compound of increasing interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides an overview of its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a thieno[3,2-b]pyridine core with a chloromethyl group attached. The presence of this functional group enhances its reactivity and potential interactions with biological targets.

Anticancer Properties

Research indicates that thieno[3,2-b]pyridine derivatives exhibit significant anticancer activity. A notable study demonstrated that compounds derived from this class can inhibit the growth of various cancer cell lines, including breast cancer cells (MDA-MB-231 and MCF-7). For instance, a related thieno compound showed cytotoxic effects at nanomolar concentrations, leading to apoptosis in cancer cells through mechanisms involving glycolysis and metabolic pathways .

Table 1: Cytotoxicity of Thieno[3,2-b]pyridine Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
Compound 1MDA-MB-2310.05Induction of apoptosis
Compound 1MCF-725Apoptosis via metabolic profiling
Compound XHepG-24.98Caspase-3 activation

Antimicrobial Activity

The antimicrobial potential of thieno derivatives has also been explored. Certain synthesized derivatives have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, compounds with modifications on the thieno core exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Table 2: Antimicrobial Activity of Thieno Derivatives

CompoundBacterial StrainMIC (µg/mL)
Compound AStaphylococcus aureus8
Compound BEscherichia coli16
Compound CBacillus subtilis4

The mechanisms by which this compound exerts its biological effects are multifaceted:

  • Inhibition of Cell Proliferation : The compound has been shown to inhibit key metabolic pathways in cancer cells, leading to reduced proliferation.
  • Induction of Apoptosis : It triggers apoptotic pathways through the activation of caspases and modulation of Bcl-2 family proteins .
  • Antimicrobial Effects : The structure allows for interaction with bacterial cell membranes and enzymes crucial for bacterial survival .

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of thieno derivatives:

  • Study on Breast Cancer : A recent investigation highlighted the efficacy of a thieno derivative in reducing cancer stem cell populations in breast cancer models. The compound demonstrated a significant decrease in cell viability at low concentrations after short treatment periods .
  • Antimicrobial Efficacy : Another study assessed the antimicrobial properties of various thieno derivatives against multiple bacterial strains. The results indicated that certain modifications could enhance their activity significantly compared to traditional antibiotics .

Properties

Molecular Formula

C8H6ClNS

Molecular Weight

183.66 g/mol

IUPAC Name

5-(chloromethyl)thieno[3,2-b]pyridine

InChI

InChI=1S/C8H6ClNS/c9-5-6-1-2-8-7(10-6)3-4-11-8/h1-4H,5H2

InChI Key

NGDBDKHTLSXWCS-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CS2)N=C1CCl

Origin of Product

United States

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